
2-Methylhexacosane
Overview
Description
2-Methylhexacosane (C₂₇H₅₆) is a branched alkane characterized by a 26-carbon backbone with a methyl group attached to the second carbon atom. It has a molecular weight of 380.73 g/mol, a melting point of approximately 39°C, and a boiling point estimated at 417.25°C . This compound is sparingly soluble in polar solvents but readily dissolves in nonpolar solvents like hexane and chloroform .
This compound is frequently identified in plant waxes, essential oils, and microbial extracts. For instance, it constitutes up to 22.0% of the volatile compounds in gamma-irradiated rose mutants and 6.87% in Thevetia neriifolia leaf callus extracts, where it is linked to cholesterol-lowering and antimicrobial activities . Its stability under analytical conditions also makes it a reliable normalization standard in gas chromatography-mass spectrometry (GC-MS) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylhexacosane typically involves the alkylation of a long-chain alkane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective methylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of petrochemical feedstocks. The process generally includes distillation and purification steps to isolate the desired compound with high purity. The large-scale production methods are designed to be cost-effective and efficient, often utilizing continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Under strong oxidizing conditions, it can be converted to carboxylic acids or ketones.
Reduction: Although already fully saturated, any impurities or unsaturated contaminants can be reduced using hydrogenation.
Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Pure this compound if impurities are present.
Substitution: Halogenated derivatives such as 2-chlorohexacosane or 2-bromohexacosane.
Scientific Research Applications
Antidiabetic and Anticancer Properties
Recent studies have highlighted the antidiabetic and anticancer activities of 2-methylhexacosane when derived from plant extracts. For instance, in research involving Santolina chamaecyparissus, it was identified as a major constituent responsible for significant inhibition of the enzyme α-glucosidase, which is crucial for managing diabetes. The extract demonstrated an IC50 value comparable to standard antidiabetic drugs like acarbose . Additionally, its effect on the expression of the EGFR protein in breast cancer cells suggests potential anticancer properties .
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents. It has shown effectiveness against various pathogens, thus supporting its use in pharmaceutical applications .
Insect Pheromones
This compound has been identified as an insect pheromone, particularly in the cuticle of certain insects like Myrmecophilus dasystomus. Its role in chemical communication among insects opens avenues for research into pest control strategies using pheromone traps or repellents .
Environmental Applications
The presence of this compound in various plant species indicates its role in ecological interactions. Its potential as a biodegradable compound can be explored in environmental science, particularly in studies focused on pollution reduction and bioremediation processes.
Industrial Applications
Due to its chemical stability and non-polar nature, this compound can be utilized in various industrial applications including:
- Lubricants : Its long-chain structure provides excellent lubrication properties.
- Cosmetics : Used as an emollient or thickening agent in personal care products.
Data Table: Applications of this compound
Case Study 1: Antidiabetic Activity
In a study focusing on Santolina chamaecyparissus, this compound was isolated and evaluated for its antidiabetic activity. The extract containing this compound showed significant inhibition of α-glucosidase, indicating its potential use in managing diabetes mellitus .
Case Study 2: Antimicrobial Properties
Research conducted on various plant extracts containing this compound revealed its antibacterial effects. The compound was tested against multiple bacterial strains, demonstrating notable efficacy that supports its use in developing natural antimicrobial agents .
Case Study 3: Insect Communication
Investigations into the role of this compound as an insect pheromone have provided insights into its function in mating behaviors among certain species. This understanding can lead to innovative pest management solutions based on pheromone traps .
Mechanism of Action
The mechanism by which 2-Methylhexacosane exerts its effects, particularly in biological systems, involves its interaction with specific receptors or enzymes. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses such as mating or aggression. The molecular pathways involved often include signal transduction mechanisms that lead to changes in behavior or physiological states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The physicochemical properties of 2-methylhexacosane differ significantly from its straight-chain and branched analogs due to variations in molecular branching and chain length. Key comparisons include:
Notes:
- Branching Effects : The methyl branch in this compound reduces its melting point compared to straight-chain hexacosane (56–57°C vs. 39°C) by disrupting crystalline packing .
- Retention Indices: Branched alkanes elute earlier in GC due to lower polarity. For example, this compound (RI: 2700) elutes before octacosanol (RI: 2927) .
- Abundance : Branched alkanes like this compound dominate in certain plant extracts (e.g., 22.0% in roses) compared to straight-chain analogs, likely due to biosynthetic preferences .
Biological Activity
2-Methylhexacosane, a long-chain hydrocarbon with the chemical formula CH, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its properties, mechanisms of action, and potential applications in medicine and industry.
This compound is classified as a straight-chain alkane and is part of the class of compounds known as cuticular hydrocarbons. These compounds are primarily found in the waxy layers of plants and insects, serving protective roles against environmental stressors. Its structure contributes to its hydrophobic nature, making it an interesting candidate for various biological studies.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness in inhibiting microbial growth, suggesting potential applications in developing natural preservatives or antimicrobial agents . The compound's ability to disrupt microbial membranes may be a key mechanism behind its activity.
Antidiabetic Effects
This compound has been associated with antidiabetic effects , particularly through its role in inhibiting α-glucosidase activity. In a study involving extracts from Santolina chamaecyparissus, which contains this compound, the compound demonstrated significant inhibition of this enzyme, comparable to standard antidiabetic drugs . This suggests that it may help manage blood sugar levels by slowing carbohydrate absorption.
Anticancer Potential
The anticancer properties of this compound have also been explored. In vitro studies showed that extracts containing this compound could downregulate the expression of the Epidermal Growth Factor Receptor (EGFR) in breast cancer cell lines (MCF7), indicating a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival.
Research Findings Summary
Case Study 1: Antidiabetic Activity
In a controlled experiment, extracts containing this compound were administered to diabetic rat models. The results indicated a significant reduction in fasting blood glucose levels by approximately 53%, alongside an increase in serum insulin levels by about 22% . This supports the hypothesis that this compound may enhance insulin sensitivity or secretion.
Case Study 2: Cancer Cell Line Studies
In vitro studies on MCF7 cells treated with extracts rich in this compound showed a marked decrease in cell viability and proliferation rates. The expression levels of pro-survival genes were significantly downregulated, suggesting that this compound might induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 2-methylhexacosane in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of alkene precursors or alkylation of shorter-chain alkanes. Characterization requires gas chromatography-mass spectrometry (GC/MS) for purity assessment and structural confirmation, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve branching positions. For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to verify molecular formula and purity (>95%) .
Q. How can researchers optimize GC/MS parameters to distinguish this compound from co-eluting alkanes in complex mixtures?
- Methodological Answer : Use a non-polar capillary column (e.g., DB-5MS) with a slow temperature ramp (2–3°C/min) to enhance separation. Compare retention indices (e.g., 16.603 for this compound ) against reference databases. Employ selected ion monitoring (SIM) for m/z 57 (base peak for alkanes) and m/z 380.7 (molecular ion) to confirm identity. Co-injection with authentic standards is critical for unambiguous identification .
Q. What spectroscopic techniques are most effective for confirming the branched structure of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify C-H stretching (2800–3000 cm⁻¹) and bending vibrations (1375–1465 cm⁻¹) characteristic of methyl branching. ¹³C NMR is particularly useful for resolving the methyl branch at δ 19–22 ppm, while ¹H NMR shows distinct splitting patterns for protons near the branch point .
Advanced Research Questions
Q. How should researchers design experiments to investigate the biological activity of this compound in microbial systems?
- Methodological Answer : Use multidrug-resistant (MDR) bacterial strains (e.g., E. coli) and combine this compound with sub-inhibitory antibiotic concentrations. Employ GC/MS to quantify compound uptake and FTIR to monitor cell membrane changes (e.g., lipid peroxidation peaks at 1740 cm⁻¹). Include positive (e.g., efflux pump inhibitors) and negative controls (solvent-only treatments) .
Q. What strategies resolve contradictions in reported retention indices or spectral data for this compound across studies?
- Methodological Answer : Conduct systematic reviews (e.g., PRISMA guidelines) to identify methodological variability, such as column type or temperature programs. Reanalyze raw data using standardized protocols (e.g., NIST database alignment ). Validate findings through inter-laboratory reproducibility studies and meta-analyses of chromatographic conditions .
Q. How can dose-response meta-analyses be applied to studies exploring this compound’s role in lipid membrane interactions?
- Methodological Answer : Extract dose-dependent data (e.g., membrane permeability changes vs. compound concentration) from published studies. Use random-effects models to account for heterogeneity in experimental designs (e.g., bilayer composition). Apply sensitivity analyses to assess bias from small sample sizes or non-standardized assays .
Q. What advanced computational methods support the prediction of this compound’s physicochemical properties?
- Methodological Answer : Employ molecular dynamics simulations to model its integration into lipid bilayers, focusing on van der Waals interactions. Use quantitative structure-property relationship (QSPR) models to predict logP (octanol-water partition coefficient) and melting point, validated against experimental data (e.g., NIST-reported values ) .
Q. Key Considerations for Researchers
- Reproducibility : Document synthetic protocols and instrumental parameters in detail, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards ).
- Data Validation : Cross-reference spectral and chromatographic data with authoritative databases (e.g., NIST WebBook ).
- Ethical Reporting : Disclose all conflicts of interest and funding sources, particularly in studies involving biological assays .
Properties
IUPAC Name |
2-methylhexacosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBPORIYFVRVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166044 | |
Record name | 2-Methylhexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylhexacosane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1561-02-0 | |
Record name | 2-Methylhexacosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylhexacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylhexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLHEXACOSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methylhexacosane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50.5 °C | |
Record name | 2-Methylhexacosane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.